molecular formula C21H24BrFN2O2 B607264 Ec2la CAS No. 2244579-87-9

Ec2la

Cat. No.: B607264
CAS No.: 2244579-87-9
M. Wt: 435.3374
InChI Key: NSGDYZCDUPSTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ec2la is a positive allosteric modulator that primarily targets the CB2 receptors . The CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory.

Mode of Action

This compound enhances the binding of certain agonists, such as CP 55940 and 2-Arachidonylglycerol, to the CB2 receptors . It has no effect in the absence of these agonists . This suggests that this compound works by increasing the efficiency of other compounds that stimulate the CB2 receptors, rather than directly stimulating the receptors itself .

Result of Action

This compound exhibits antinociceptive effects, meaning it can reduce sensitivity to painful stimuli. This has been demonstrated in an animal model of neuropathic pain . This suggests that this compound could potentially be used in the management of pain, particularly in conditions where neuropathic pain is a key symptom.

Biochemical Analysis

Biochemical Properties

Ec2la plays a significant role in biochemical reactions by modulating the activity of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors . The nature of these interactions involves the positive modulation of the receptor, which means that this compound increases the receptor’s response to its agonists .

Cellular Effects

In terms of cellular effects, this compound influences cell function by modulating the activity of CB2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a positive allosteric modulator of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors, but does not have any effect in the absence of these agonists . This suggests that this compound may exert its effects at the molecular level by binding to a site on the CB2 receptor that is distinct from the agonist binding site .

Temporal Effects in Laboratory Settings

Given its role as a positive allosteric modulator of CB2 receptors, it is likely that its effects would be dependent on the presence of an agonist .

Metabolic Pathways

Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with enzymes and cofactors involved in endocannabinoid metabolism .

Transport and Distribution

Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with transporters or binding proteins that are involved in endocannabinoid signaling .

Subcellular Localization

Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it is localized to the same subcellular compartments as these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ec2la involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ec2la primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Ec2la has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ec2la

This compound is unique due to its role as a positive allosteric modulator, which distinguishes it from direct agonists like CP 55940 and AM1241. This modulation allows for more nuanced regulation of CB2 receptor activity, potentially leading to fewer side effects and more targeted therapeutic effects .

Properties

IUPAC Name

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGDYZCDUPSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?

A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.